molecular formula C12H19N3 B1317944 [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 953727-70-3

[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine

Cat. No.: B1317944
CAS No.: 953727-70-3
M. Wt: 205.3 g/mol
InChI Key: RNLSPTLVVIGPMQ-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine: is a heterocyclic compound that contains both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the reaction of 4-methylpiperidine with 3-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

    Biological Probes: Utilized in the design of probes for studying biological systems.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Agrochemicals: Used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission. The pathways involved may include the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.

Comparison with Similar Compounds

    [2-(4-Methyl-1-piperidinyl)ethanamine]: Similar in structure but lacks the pyridine ring.

    [2-(4-Methyl-1-piperidinyl)-1-phenylethanol]: Contains a phenyl group instead of a pyridine ring.

Uniqueness:

  • The presence of both piperidine and pyridine rings in [2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine makes it unique compared to its analogs. This dual-ring structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[2-(4-methylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-4-7-15(8-5-10)12-11(9-13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLSPTLVVIGPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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